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molecular formula C8H12N2O B8461546 2-Amino-1-pyridin-3-yl-propan-1-ol

2-Amino-1-pyridin-3-yl-propan-1-ol

Cat. No. B8461546
M. Wt: 152.19 g/mol
InChI Key: YCESFXKVLQPUBR-UHFFFAOYSA-N
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Patent
US09296733B2

Procedure details

A solution of 2-nitro-1-pyridin-3-yl-butan-1-ol (3.20 g, 17.6 mmol) in ethanol (90 mL) was purged with argon, and 200 mg of Raney-Nickel was added at room temperature. The reaction mixture was three times evacuated and refilled with hydrogen. The reaction was stirred for 16 hours under H2 at room temperature. Raney-Nickel was then filtered over Hyflo, and the Hyflo washed with EtOH. The filtrate was then concentrated in order to give 2-amino-1-pyridin-3-yl-propan-1-ol as a product (2.35 g, 88%), which was used in the next reaction step without purification. To a solution of 2-amino-1-pyridin-3-yl-propan-1-ol (700 mg, 4.60 mmol) in CH2Cl2 (20 mL) was added under argon Et3N (1.60 mL, 11.5 mmol) at 0° C., followed by triphosgene (819 mg, 2.76 mmol, dissolved in 5 mL of CH2Cl2). The reaction temperature was allowed to warm from 0° C. to room temperature within one hour. The reaction mixture was then quenched with ice cold water and a 2 M solution of Na2CO3, extracted with CH2Cl2, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography using EtOAc in hexane from 0% to 100% in order to give the product (160 mg, 20%). LC-MS: [M+H] 179.1; Rt 0.31 min; (LCMS method 1).
Name
2-nitro-1-pyridin-3-yl-butan-1-ol
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH2:13]C)[CH:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[OH:6])([O-])=O>C(O)C.[Ni]>[NH2:1][CH:4]([CH3:13])[CH:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[OH:6]

Inputs

Step One
Name
2-nitro-1-pyridin-3-yl-butan-1-ol
Quantity
3.2 g
Type
reactant
Smiles
[N+](=O)([O-])C(C(O)C=1C=NC=CC1)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 hours under H2 at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
refilled with hydrogen
FILTRATION
Type
FILTRATION
Details
Raney-Nickel was then filtered over Hyflo
WASH
Type
WASH
Details
the Hyflo washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in order

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC(C(O)C=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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